1-Thio-β-D-galactopyranoside de 2-phényléthyle

Vue d'ensemble

Description

Synthesis Analysis

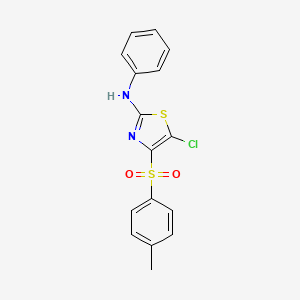

The synthesis of 2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside and related compounds involves several key steps, including the condensation of acetylated galactopyranosyl bromides with aglycone alcohols. For instance, the synthesis of a plant hormone-related compound was achieved through the condensation of 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide with 2-phenylethanol, yielding a mixture of 2-phenylethyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside and its isomers (Tomić et al., 1995).

Molecular Structure Analysis

The molecular structure of related compounds, such as 1,3,4,6-Tetra-O-Acetyl-2-deoxy-2-fluoro-β-D-Galactopyranoside, has been determined using X-ray crystallography, revealing specific crystal systems and space groups. These studies contribute to the understanding of the three-dimensional arrangement of atoms within these molecules and their stereochemical relationships (Srikrishnan & An, 1988).

Chemical Reactions and Properties

2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside acts as a potent inhibitor of beta-galactosidase, an enzyme that breaks down galactosides. Its synthesis involves the radioiodination of the phenyl ring, demonstrating its potential for noninvasive imaging of gene expression (Choi et al., 2003).

Physical Properties Analysis

The physical properties of thio-galactosides and related compounds are essential for understanding their behavior in various conditions. For example, the crystal structure of isopropyl 1-thio-beta-D-galactopyranoside monohydrate provides insights into its density, molecular packing, and phase transitions, contributing to the knowledge of its stability and solubility (Matias & Jeffrey, 1986).

Chemical Properties Analysis

The reactivity of 2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside with enzymes and its inhibitory effects on beta-galactosidase highlight its chemical properties. The study of its reactions provides valuable information for the development of biochemical assays and the design of enzyme inhibitors (Choi et al., 2003).

Applications De Recherche Scientifique

Recherche biochimique

Le PETG est utilisé en recherche biochimique comme ligand pour la synthèse et les études analytiques. Il sert de substrat à l’enzyme β-galactosidase, largement utilisée en biologie moléculaire pour les tests de gènes rapporteurs . La pureté et la stabilité du composé dans diverses conditions en font un outil précieux pour étudier la cinétique enzymatique et l’inhibition.

Études pharmaceutiques

En recherche pharmaceutique, le PETG peut être utilisé pour étudier l’efficacité des inhibiteurs de la β-galactosidase, qui ont des applications thérapeutiques potentielles dans des maladies comme le cancer et la maladie de Gaucher . Son rôle dans les tests enzymatiques contribue au développement de nouveaux médicaments et de stratégies thérapeutiques.

Science des matériaux

Les propriétés uniques du PETG sont explorées en science des matériaux pour le développement de matériaux bioactifs. Sa capacité à se lier à des enzymes spécifiques permet la création de matériaux intelligents qui peuvent répondre à des stimuli biologiques .

Diagnostic clinique

Le PETG est utilisé dans le diagnostic clinique dans le cadre de tests enzymatiques pour détecter l’activité de la β-galactosidase. Ceci est particulièrement utile pour diagnostiquer certains troubles de stockage lysosomique où les niveaux enzymatiques sont indicateurs de la présence de la maladie .

Industrie alimentaire

Dans l’industrie alimentaire, le PETG peut être utilisé pour mesurer l’activité de la β-galactosidase dans les produits laitiers. L’enzyme est responsable de l’hydrolyse du lactose, et son activité est cruciale pour la production de produits sans lactose .

Surveillance environnementale

Le PETG trouve une application dans la surveillance environnementale où il est utilisé pour détecter l’activité de la β-galactosidase comme indicateur de la contamination microbienne des approvisionnements en eau .

Chimie synthétique

En chimie synthétique, le PETG est un précurseur pour la synthèse de glucides complexes. Son groupe thiol permet des modifications sélectives, permettant la création de glycoconjugués divers à des fins de recherche .

Nanotechnologie

Enfin, le PETG fait l’objet de recherches en nanotechnologie pour la fonctionnalisation des nanoparticules. Sa capacité à agir comme un ligand peut être exploitée pour créer des systèmes d’administration ciblée de médicaments qui reconnaissent des types de cellules spécifiques .

Mécanisme D'action

Target of Action

The primary target of 2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside is the reporter enzyme β-galactosidase . This enzyme is involved in the hydrolysis of β-galactosides into monosaccharides .

Mode of Action

2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside acts as a cell-permeable inhibitor of β-galactosidase . It binds to the enzyme and inhibits its activity, thereby preventing the hydrolysis of β-galactosides .

Biochemical Pathways

The inhibition of β-galactosidase by 2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside impacts the lac operon , a set of genes involved in lactose metabolism . When β-galactosidase is inhibited, the hydrolysis of β-galactosides into monosaccharides is prevented, affecting the downstream metabolic pathways .

Pharmacokinetics

Its solubility in methanol suggests that it may have good bioavailability

Result of Action

The inhibition of β-galactosidase by 2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside results in the prevention of β-galactosides hydrolysis . This can affect the metabolism of lactose and other β-galactosides, leading to changes at the molecular and cellular levels .

Action Environment

The action of 2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside can be influenced by environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored at 2-8°C . Additionally, its efficacy may be influenced by the concentration of β-galactosidase and β-galactosides in the cell, as well as the presence of other substances that may interact with the compound or its target .

Analyse Biochimique

Biochemical Properties

2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside plays a significant role in biochemical reactions, particularly as an inhibitor of β-galactosidase . This enzyme is responsible for hydrolyzing β-galactosides into monosaccharides. By inhibiting β-galactosidase, 2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside can regulate the breakdown of galactosides, which is crucial in various metabolic pathways. The compound interacts with the active site of β-galactosidase, preventing the enzyme from binding to its natural substrate .

Cellular Effects

2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside has been shown to influence various cellular processes. It affects cell function by inhibiting β-galactosidase activity, which can alter cell signaling pathways and gene expression . This inhibition can lead to changes in cellular metabolism, as the breakdown of galactosides is disrupted. Studies have shown that 2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside can affect root growth in plants without causing cell death .

Molecular Mechanism

At the molecular level, 2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside exerts its effects by binding to the active site of β-galactosidase . This binding prevents the enzyme from interacting with its natural substrate, thereby inhibiting its activity. The compound’s structure allows it to fit into the enzyme’s active site, blocking access to the substrate and effectively halting the hydrolysis reaction . This inhibition can lead to changes in gene expression and cellular metabolism, as the availability of monosaccharides is altered.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside can change over time. The compound is relatively stable under refrigerated conditions (0-10°C) but is sensitive to heat . Over time, degradation of the compound can occur, which may reduce its effectiveness as an inhibitor. Long-term studies have shown that the compound can maintain its inhibitory effects on β-galactosidase over extended periods, although its stability must be carefully monitored .

Dosage Effects in Animal Models

The effects of 2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside vary with different dosages in animal models. At lower doses, the compound effectively inhibits β-galactosidase without causing significant adverse effects . At higher doses, toxic effects may be observed, including disruptions in cellular metabolism and potential toxicity to tissues. It is crucial to determine the optimal dosage to balance efficacy and safety in experimental settings .

Metabolic Pathways

2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside is involved in metabolic pathways related to the breakdown of galactosides. By inhibiting β-galactosidase, the compound affects the hydrolysis of β-galactosides into monosaccharides . This inhibition can alter metabolic flux and the levels of various metabolites, impacting overall cellular metabolism. The compound’s interaction with β-galactosidase is a key factor in its role in these pathways .

Transport and Distribution

Within cells and tissues, 2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside is transported and distributed through interactions with various transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution can influence its inhibitory effects on β-galactosidase and other cellular processes .

Subcellular Localization

2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside is localized in specific subcellular compartments where β-galactosidase is active . This localization is crucial for its inhibitory function, as it ensures that the compound is present where the enzyme is active. The compound may also undergo post-translational modifications that direct it to specific organelles, enhancing its effectiveness as an inhibitor .

Propriétés

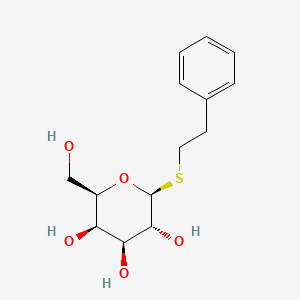

IUPAC Name |

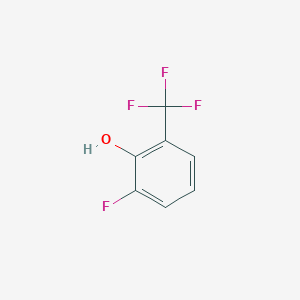

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(2-phenylethylsulfanyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O5S/c15-8-10-11(16)12(17)13(18)14(19-10)20-7-6-9-4-2-1-3-5-9/h1-5,10-18H,6-8H2/t10-,11+,12+,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNAMMSOYKPMPGC-HTOAHKCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCSC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCS[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key properties of PETG that make it suitable for various applications?

A1: PETG possesses several beneficial properties, including:

- Good clarity and transparency: This allows for its use in applications like packaging and lenses. [, , ]

- Impact resistance: PETG is tougher than standard PET, making it suitable for durable products. [, , , ]

- Chemical resistance: It can withstand exposure to various chemicals, making it suitable for packaging and containers. [, , , ]

- Ease of processing: PETG can be easily thermoformed, extruded, and 3D printed. [, , , , , , , , , , , , ]

Q2: How does the addition of carbon fiber affect the properties of PETG in 3D printing?

A2: Carbon fiber reinforcement enhances the mechanical properties of 3D-printed PETG: [, , ]

Q3: What challenges are associated with using recycled PET (rPET) in Fused Particle Fabrication (FPF), and how can PETG help?

A3: rPET can be challenging to print due to inconsistent melt flow and potential contamination. Blending rPET with PETG improves printability: []

Q4: How does the layer height in Fused Deposition Modeling (FDM) affect the light transmittance of PETG products?

A4: Smaller layer heights generally improve light transmittance: []

Q5: What is the effect of adding plasticizers like glycol to PET?

A5: Glycol modification, as in PETG, increases flexibility and impact resistance compared to standard PET. [, , ]

Q6: Can PETG be blended with other polymers?

A6: Yes, research shows successful blending with:

- Polylactic Acid (PLA): To create multi-material structures with tailored properties. []

- Polyglycolic Acid (PGA): To enhance the mechanical properties of PETG. []

- Polystyrene (PS): To control foaming behavior. []

- Poly(vinylidene fluoride) (PVDF): To improve mechanical properties and heat resistance. []

Q7: How does the presence of clay nanoparticles (nanoclay) influence the crystallization of PET in PET/clay nanocomposites?

A7: Nanoclay acts as a nucleating agent, promoting PET crystallization: [, ]

Q8: Are there any environmental concerns regarding PETG?

A8: While PETG offers recyclability, more research is needed on its biodegradability and potential environmental impact: [, ]

Q9: How does the addition of a maleic anhydride (MA) grafted impact modifier affect the toughness of PETG?

A9: The maleited impact modifier significantly enhances the toughness of PETG, enabling a transition from brittle to super-tough behavior. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Naphthalenylsulfonylamino)acetic acid [2-(2,5-dimethyl-1-phenyl-3-pyrrolyl)-2-oxoethyl] ester](/img/structure/B1223646.png)

![7-methyl-N-[4-(4-morpholinyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B1223647.png)

![2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)-9-purinyl]-4-hydroxy-2-(hydroxymethyl)-3-oxolanyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B1223649.png)

![N-(4-chlorophenyl)-2-[[4-methyl-5-[4-methyl-2-(5-methyl-3-isoxazolyl)-5-thiazolyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1223652.png)

![2-[5-(3,4-Dimethylphenyl)-4-oxo-3-thieno[2,3-d]pyrimidinyl]acetonitrile](/img/structure/B1223656.png)

![3-[(1-Phenyl-5-tetrazolyl)thio]-2-oxolanone](/img/structure/B1223659.png)

![1-(3-Chlorophenyl)-3-[[1-[(2,5-dimethoxyphenyl)methyl]-4-piperidinyl]methyl]urea](/img/structure/B1223660.png)

![5-(4-Bromophenyl)-2-phenyl-7-pyrazolo[1,5-a]pyrimidinamine](/img/structure/B1223665.png)

![2-[[[1,3-benzodioxol-5-ylmethyl-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]amino]-sulfanylidenemethyl]amino]benzoic acid methyl ester](/img/structure/B1223666.png)

![N-[2,5-diethoxy-4-[[(3-methoxyanilino)-sulfanylidenemethyl]amino]phenyl]-4-methylbenzamide](/img/structure/B1223667.png)